molecular formula C20H36INO2 B13761586 Ammonium, (2-hydroxyethyl)triethyl-, iodide, 1-adamantaneacetate CAS No. 54099-11-5

Ammonium, (2-hydroxyethyl)triethyl-, iodide, 1-adamantaneacetate

Cat. No.: B13761586
CAS No.: 54099-11-5
M. Wt: 449.4 g/mol
InChI Key: NDRIOWGFCRXOSI-UHFFFAOYSA-M
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Description

Ammonium, (2-hydroxyethyl)triethyl-, iodide, 1-adamantaneacetate (CAS: 54099-11-5) is a quaternary ammonium salt featuring a 1-adamantaneacetate anion and a triethyl-(2-hydroxyethyl)ammonium cation linked via an iodide counterion . The adamantane group enhances thermal stability and hydrophobicity, while the hydroxyethyl and ammonium groups contribute to solubility in polar solvents .

Properties

CAS No.

54099-11-5

Molecular Formula

C20H36INO2

Molecular Weight

449.4 g/mol

IUPAC Name

2-[2-(1-adamantyl)acetyl]oxyethyl-triethylazanium;iodide

InChI

InChI=1S/C20H36NO2.HI/c1-4-21(5-2,6-3)7-8-23-19(22)15-20-12-16-9-17(13-20)11-18(10-16)14-20;/h16-18H,4-15H2,1-3H3;1H/q+1;/p-1

InChI Key

NDRIOWGFCRXOSI-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCOC(=O)CC12CC3CC(C1)CC(C3)C2.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-adamantyl)acetyl]oxyethyl-triethylazanium iodide typically involves the reaction of 1-adamantylacetic acid with 2-chloroethyl triethylammonium iodide under basic conditions. The reaction proceeds through the formation of an ester linkage between the carboxyl group of 1-adamantylacetic acid and the hydroxyl group of 2-chloroethyl triethylammonium iodide . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-adamantyl)acetyl]oxyethyl-triethylazanium iodide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.

    Reduction: The ester linkage can be reduced to form the corresponding alcohol.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in polar solvents.

Major Products Formed

    Oxidation: Adamantanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halide-substituted derivatives.

Scientific Research Applications

2-[2-(1-adamantyl)acetyl]oxyethyl-triethylazanium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other adamantyl-containing compounds.

    Biology: Investigated for its potential use as a molecular probe in biological systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-energy fuels and lubricants.

Mechanism of Action

The mechanism of action of 2-[2-(1-adamantyl)acetyl]oxyethyl-triethylazanium iodide involves its interaction with specific molecular targets. The adamantyl group can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The quaternary ammonium group can interact with negatively charged sites on biomolecules, affecting their activity. These interactions can lead to various biological effects, including antiviral and anticancer activities .

Comparison with Similar Compounds

The compound belongs to a broader class of adamantane derivatives and quaternary ammonium salts. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues with Adamantane Moieties
Compound Name (CAS) Key Structural Differences Potential Applications References
(2-Hydroxypropyl)dimethylethylammonium iodide 1-adamantaneacetate (54099-12-6) Hydroxypropyl instead of hydroxyethyl; dimethyl vs. triethyl ammonium Altered solubility and steric effects in catalysis
N-(2-(Diethylamino)ethyl)-1-adamantaneacetamide ethyl iodide (54099-14-8) Acetamide replaces ammonium; ethyl iodide counterion Drug delivery (enhanced lipophilicity)
Methyl 1-adamantaneacetate (27174-71-6) Methyl ester instead of ammonium salt Intermediate in organic synthesis
1-Adamantanamine hydrochloride (665-66-7) Primary amine instead of quaternary ammonium Antiviral agents (e.g., rimantadine derivatives)

Key Observations :

  • Quaternary Ammonium vs. Amine/Acetamide : The quaternary ammonium group in 54099-11-5 enhances water solubility compared to adamantane-amines (e.g., 1-adamantanamine), which are typically hydrophobic .
  • Counterion Effects : The iodide counterion may facilitate nucleophilic substitution reactions, unlike acetate or chloride derivatives (e.g., TEA-hydrochloride, CAS: 637-39-8) .
Functional Analogues in Catalysis and Polymer Chemistry
  • Tri-n-butyl-(2-hydroxyethyl)ammonium iodide (): Used in non-isocyanate polyurethane (NIPU) synthesis, this compound shares the hydroxyethyl-ammonium structure but lacks adamantane. The adamantane in 54099-11-5 could improve thermal stability in polymer matrices .
  • TEA-hydroiodide (CAS: 7601-53-8): A simpler ammonium salt with similar iodide counterion but without adamantane. The adamantaneacetate in 54099-11-5 may reduce hygroscopicity, a common issue in ammonium salts .
Physicochemical Properties
  • Lipophilicity: The adamantane group increases logP compared to non-adamantane quaternary salts (e.g., TEA-hydroiodide) .
  • Thermal Stability : Adamantane derivatives typically decompose above 200°C, whereas simpler ammonium salts (e.g., ammonium acetate, CAS: 631-61-8) degrade below 150°C .

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